molecular formula C14H15KN4O6S B8085224 Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate

Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate

Cat. No.: B8085224
M. Wt: 406.46 g/mol
InChI Key: QDTSLSQWSWOUQC-UHFFFAOYSA-M
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Description

Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is also known by its synonym, 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate involves multiple steps. The starting materials typically include 1-propylxanthine and 4-sulfophenyl derivatives. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors, often ranging from 2000L to 5000L. The process involves bromination, cyanidation, and other conventional reactions. The production facilities are equipped with advanced technology to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions may yield hydroxy derivatives .

Scientific Research Applications

Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate include:

Uniqueness

What sets this compound apart from similar compounds is its specific potassium salt form and hydrate state, which confer unique solubility and stability properties. These characteristics make it particularly useful in various industrial and research applications .

Properties

IUPAC Name

potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S.K.H2O/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23;;/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTSLSQWSWOUQC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15KN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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